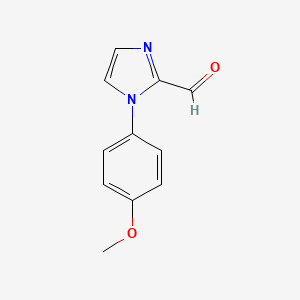

1-(4-Methoxyphenyl)-1h-imidazole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)imidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-4-2-9(3-5-10)13-7-6-12-11(13)8-14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXXXBDXGQSUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CN=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650799 | |

| Record name | 1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5709-65-9 | |

| Record name | 1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-Trityl-1H-imidazole-2-carbaldehyde

- To a mixture of 2-imidazolecarboxaldehyde (200 mg, 2.1 mmol) and potassium carbonate (1.44 g, 10.4 mmol) in dimethylformamide (1.5 mL), add triphenylmethylchloride (640 mg, 2.3 mmol) in dichloromethane (1 mL).

- Stir the mixture at 60 °C overnight, then cool to room temperature.

- Extract the reaction mixture with ethyl acetate, dry the combined extracts over anhydrous sodium sulfate, and concentrate in vacuo.

- Purify the residue by preparative thin layer chromatography, eluting with 40% ethyl acetate in hexane to yield the product as a white to light-yellow solid. The yield is 32%.

- 1H NMR (300 MHz, CDCl3) δ 9.23 (s, 1H), 7.38–7.29 (m, 10 H), 7.13–7.10 (m, 6 H), 7.02 (s, 1H).

Synthesis of (1E,4E)-1,5-di(1H-imidazol-2-yl)penta-1,4-dien-3-one

- Reflux a solution of (1E,4E)-1,5-bis(1-trityl-1H-imidazol-2-yl)penta-1,4-dien-3-one (1 mmol) in 1M hydrochloric acid (10 mmol) for 2 hours.

- Cool the reaction mixture and extract with ethyl acetate.

- Wash the combined organic layer with saturated potassium bicarbonate to obtain a light yellow solid in 100% yield. M.p. 200 °C (decomposed).

- 1H NMR (300 MHz, CD3OD) δ 7.77 (s, 4H), 7.70 (s, 2H), 7.68 (s, 2H). 13C NMR (75 MHz, CD3OD) δ 187.1, 142.1, 133.6, 124.1, 123.0. IR (film) νmax 1653, 1618, 1440, 1265, 1156, 1100, 976, 730, 699, 668, 644, 617 cm−1. HRMS (ESI): m/z calculated for C11H11N4O [M+H]+: 215.0933. Found: 215.0925. HPLC purity 97.6% (30 min run of 1–20% CH3CN in H2O with 30 min gradient, 1.0 mL/min).

Synthesis of 1-(4-Methoxyphenyl)-1H-imidazole

- React imidazole and 4-iodoanisole in acetonitrile in the presence of cesium carbonate and a copper(II) catalyst to obtain 1-(4-methoxyphenyl)-1H-imidazole in 99% isolated yield.

Synthesis of 1-(2-Bromobenzyl)-1H-imidazole-2-carbaldehydes

- To a stirred solution of imidazole-2-carbaldehyde (0.5 g, 5.2 mmol) in anhydrous dimethylformamide (20 mL), add K2CO3 (1.4 g, 10.41 mmol) and stir at room temperature for 30 min.

- Add the appropriate 2-bromobenzyl bromide (6.25 mmol, 1.2 equiv) and continue stirring for about 16–17 h at room temperature. Monitor the reaction by TLC (eluent: petroleum ether–ethyl acetate, 1:1).

- Pour the solution into H2O (70 mL) and extract with ethyl acetate (4 × 30 mL). Wash the combined organic layers with H2O (40 mL), followed by brine (30 mL), and dry.

Synthesis of 1-(4-methoxyphenyl)-2-hydroxy-2-phenylethan-1-one (C1)

- To a mixture of 4-methoxybenzaldehyde (0.15 mol) in 60 ml ethyl alcohol, add benzaldehyde (0.15 mol) and an aqueous solution of sodium cyanide (0.1 mol).

- Reflux the mixture for 3 hours.

- Cool the reaction mixture under tap water with continuous shaking for 10 min and pour it into ice-cold water.

- Keep the mixture overnight, obtain the crude product, remove the oily material, wash with water, dry, and recrystallize from ethanol.

- The product is yellow with a 52% yield and a melting point of 104°C.

- M.Wt- 242, Formula – C15H14O3.

- IR (KBr cm-1): 3478.50 (O-H), 3062.86 (Ar –CH), 2966.75 (Ali C-H), 1662.73 (C=O), 1600(C=C), 1263.59 (C-O).

Synthesis of 1-(4-methoxyphenyl) -2-phenylethan-1,2-dione(C2)

Synthesis of 2-(Substitutedphenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazoles

- React 4-methoxybenzil with substituted aromatic aldehydes and ammonium acetate in glacial acetic acid.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the formyl group to a hydroxyl group, resulting in the formation of an alcohol derivative.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace the hydrogen atoms on the nitrogen atoms.

Major Products Formed:

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols.

Substitution Products: Substituted imidazoles.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and receptors involved in disease processes. For instance, it has shown promise in inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer and immune regulation .

Antioxidant Activity

Research indicates that 1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases . Its ability to scavenge free radicals makes it a candidate for further exploration in the field of nutraceuticals.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, particularly in the context of neuroinflammation. Inhibition of specific pathways related to inflammation suggests potential applications in treating neurodegenerative diseases .

Case Study 1: DYRK1A Inhibition

In a study focused on the inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), derivatives of this compound demonstrated significant inhibitory activity at nanomolar concentrations. This suggests its potential use in developing treatments for conditions such as Down syndrome and Alzheimer's disease .

Case Study 2: Enzyme Interaction Studies

Another research effort involved the structural examination of the compound's interaction with ALOX15, an enzyme associated with inflammatory responses. The study utilized molecular dynamics simulations to assess how modifications to the imidazole structure could enhance binding affinity and inhibitory potency .

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is compared to five analogues (Table 1), highlighting substituent effects on properties and applications.

Table 1. Key Properties of 1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde and Analogues

Reactivity and Functionalization

- Aldehyde Reactivity : The carbaldehyde group in this compound undergoes oxime formation with hydroxylamine, critical for cholinesterase reactivation . In contrast, 1-methylimidazole-2-carboxaldehyde lacks the aromatic substituent, reducing its electron-withdrawing capacity and oxime stability .

- Substituent Effects : The 4-methoxyphenyl group enhances nucleophilic aromatic substitution (NAS) reactivity compared to phenyl or benzyl analogues . Trifluoromethyl groups in phenanthroimidazole derivatives introduce steric and electronic effects, favoring fluorescence over enzymatic interactions .

Physical Properties

- Solubility: The methoxy group improves solubility in polar solvents (e.g., ethanol, DMF) compared to phenyl or benzyl derivatives .

- Crystallography : Single-crystal X-ray studies (e.g., ) confirm planar imidazole rings, with hydrogen bonding (C–H···O) stabilizing crystal packing, analyzed using SHELX and ORTEP .

Biological Activity

1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde is a compound that belongs to the imidazole family, characterized by its unique structure, which includes an imidazole ring and a methoxy-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C10H10N2O

- Molecular Weight : 178.20 g/mol

- Structural Features : The compound features an imidazole ring with an aldehyde functional group at the 2-position and a methoxy group on the phenyl ring.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study : In a study assessing the antibacterial activity of various imidazole derivatives, compounds were tested using the disk diffusion method against multiple bacterial strains. Results indicated that many derivatives exhibited zones of inhibition, suggesting their potential as antibacterial agents .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 20 |

| This compound | S. aureus | 25 |

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied, with findings suggesting that these compounds can induce apoptosis in cancer cells. For example, derivatives based on the imidazole structure have shown effectiveness against breast cancer cell lines .

Research Findings : A recent study evaluated the cytotoxic effects of various imidazole-based compounds on MDA-MB-231 breast cancer cells. The results indicated that certain derivatives could significantly inhibit cell proliferation and induce apoptosis through caspase activation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 15 |

| Control (Doxorubicin) | MDA-MB-231 | 5 |

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and influencing various cellular pathways . This interaction is particularly relevant in drug design, where understanding the mechanism can enhance efficacy and specificity.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.